molecular formula C2H8ClNO4 B180001 N-Methylmethanamine;perchloric acid CAS No. 14488-49-4

N-Methylmethanamine;perchloric acid

Cat. No.: B180001
CAS No.: 14488-49-4
M. Wt: 145.54 g/mol
InChI Key: KDWXSAMAYKEIJZ-UHFFFAOYSA-N
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Description

N-Methylmethanamine;perchloric acid is a compound formed by the combination of N-Methylmethanamine and perchloric acid. N-Methylmethanamine, also known as N-methylmethanimine, is a reactive molecular substance containing a methyl group attached to an imine. Perchloric acid is a strong acid commonly used in analytical chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methylmethanamine can be synthesized from dimethylamine by first chlorinating the nitrogen atom with solid N-chlorosuccinimide, followed by treatment with potassium tert-butoxide at 90°C . Another method involves the thermal decomposition of trimethylamine at 515°C to produce N-Methylmethanamine .

Industrial Production Methods

In industrial settings, N-Methylmethanamine is often produced through the thermal decomposition of trimethylamine. Perchloric acid is typically produced by the reaction of sodium perchlorate with hydrochloric acid, followed by distillation to obtain pure perchloric acid.

Chemical Reactions Analysis

Types of Reactions

N-Methylmethanamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form formaldehyde and methylamine.

    Reduction: It can be reduced to form methylamine.

    Substitution: It can undergo substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Formaldehyde and methylamine.

    Reduction: Methylamine.

    Substitution: Various N-substituted derivatives.

Scientific Research Applications

Chemical Synthesis

N-Methylmethanamine; Perchloric Acid as a Reactant

In organic synthesis, N-methylmethanamine can react with perchloric acid to form various perchlorate salts. This reaction is significant in the production of ammonium perchlorate, an essential component in rocket propellants and explosives. The reaction can be summarized as follows:

N Methylmethanamine+Perchloric AcidAmmonium Perchlorate+Byproducts\text{N Methylmethanamine}+\text{Perchloric Acid}\rightarrow \text{Ammonium Perchlorate}+\text{Byproducts}

Table 1: Key Reactions Involving N-Methylmethanamine and Perchloric Acid

Reaction TypeProductsNotes
Ammonium PerchlorateNH4ClO4Used in solid rocket propellants
Organic Salt FormationVarious organic perchloratesUseful in various synthetic pathways

Analytical Chemistry

Sample Digestion and Elemental Analysis

Perchloric acid is widely utilized in analytical chemistry for sample digestion. It effectively breaks down complex matrices, making elements more accessible for analysis. When combined with N-methylmethanamine, it can enhance the solubility of certain compounds, facilitating better extraction and quantification.

  • Application : Digestion of environmental samples such as soil and plant materials.
  • Techniques Used : Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Case Study: Environmental Sample Analysis

A study demonstrated the effectiveness of perchloric acid in digesting soil samples to analyze metal content. The use of N-methylmethanamine improved the recovery rates of certain metals due to enhanced solubility.

Pharmaceutical Development

Titrimetric Assays

N-Methylmethanamine; perchloric acid is employed in non-aqueous titrimetric assays for pharmaceutical compounds. For instance, it has been used to determine the concentration of lansoprazole in capsules through a titration method where the amino group of lansoprazole reacts with perchloric acid.

  • Methodology :
    • Titrant: Perchloric acid in glacial acetic acid.
    • Indicator: Methyl red.
    • Concentration Range: Effective over a range of 2 – 20 mg.

Table 2: Summary of Pharmaceutical Applications

CompoundMethodologyApplication
LansoprazoleNon-aqueous titrationDetermination in capsules
Other DrugsSimilar titrimetric methodsQuality control in pharmaceuticals

Mechanism of Action

The mechanism of action of N-Methylmethanamine involves its reactivity as a nucleophile due to the presence of the imine group. It can react with electrophiles to form various products. Perchloric acid acts as a strong acid, providing protons for various chemical reactions and facilitating the formation of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    Dimethylamine: A related compound with two methyl groups attached to the nitrogen atom.

    Methanimine: A simpler imine with a hydrogen atom instead of a methyl group.

    Ethanimine: An imine with an ethyl group attached to the nitrogen atom.

Uniqueness

N-Methylmethanamine is unique due to its specific reactivity and the presence of both a methyl group and an imine group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

N-methylmethanamine;perchloric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N.ClHO4/c1-3-2;2-1(3,4)5/h3H,1-2H3;(H,2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWXSAMAYKEIJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC.OCl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480107
Record name Perchloric acid--N-methylmethanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14488-49-4
Record name Perchloric acid--N-methylmethanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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